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Compound of Interest

Compound Name:
Methyl 5-bromo-2,4-

dimethylbenzoate

Cat. No.: B176628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 5-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester that serves as a

versatile building block in organic synthesis. Its trifunctional nature, featuring a bromine

substituent, a methyl ester, and two methyl groups on the benzene ring, offers multiple reaction

sites for the construction of more complex molecules. This makes it a compound of interest for

medicinal chemists and researchers in drug discovery and materials science, who can utilize it

as a key intermediate for the synthesis of novel bioactive compounds and functional materials.

This technical guide provides a comprehensive overview of its chemical structure,

physicochemical properties, a proposed synthetic route with detailed experimental protocols,

and predicted spectroscopic data.

Chemical Structure and Properties
The chemical structure of Methyl 5-bromo-2,4-dimethylbenzoate is characterized by a

benzene ring substituted with a bromine atom at position 5, two methyl groups at positions 2

and 4, and a methyl ester group at position 1.

Figure 1: Chemical structure of Methyl 5-bromo-2,4-dimethylbenzoate.
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A summary of the key physicochemical properties of Methyl 5-bromo-2,4-dimethylbenzoate
is presented in Table 1. This data is compiled from various chemical supplier catalogs and

databases.

Property Value Reference

CAS Number 152849-72-4 [1][2]

Molecular Formula C₁₀H₁₁BrO₂ [1]

Molecular Weight 243.10 g/mol [1]

IUPAC Name
methyl 5-bromo-2,4-

dimethylbenzoate
[1]

SMILES
CC1=CC(=C(C=C1C(=O)OC)B

r)C
[1]

InChI Key
DVWSCROTFQAIEU-

UHFFFAOYSA-N
[1]

Physical Form Solid [2]

Purity 95-97% [1][3]

Boiling Point 280.26 °C at 760 mmHg [1]

Density 1.381 g/cm³ [1]

Storage
Sealed in dry, room

temperature
[2]

Proposed Synthesis
While a specific, detailed synthesis of Methyl 5-bromo-2,4-dimethylbenzoate is not readily

available in the scientific literature, a plausible and efficient two-step synthetic route can be

proposed based on well-established organic chemistry principles. The proposed pathway

involves the electrophilic bromination of 2,4-dimethylbenzoic acid, followed by Fischer

esterification of the resulting 5-bromo-2,4-dimethylbenzoic acid.
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Step 1: Bromination Step 2: Esterification

2,4-Dimethylbenzoic Acid 5-Bromo-2,4-dimethylbenzoic AcidBr2, FeBr3 Methyl 5-bromo-2,4-dimethylbenzoateCH3OH, H2SO4 (cat.)

Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for Methyl 5-bromo-2,4-dimethylbenzoate.

Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis of Methyl 5-
bromo-2,4-dimethylbenzoate. These protocols are based on standard laboratory procedures

for similar transformations and should be performed by qualified chemists with appropriate

safety precautions.

Step 1: Synthesis of 5-bromo-2,4-dimethylbenzoic acid

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas

to a trap), add 2,4-dimethylbenzoic acid (1 equivalent) and a catalytic amount of iron(III)

bromide (FeBr₃, 0.05 equivalents).

Addition of Bromine: Add an appropriate solvent such as dichloromethane or carbon

tetrachloride. From the dropping funnel, add a solution of bromine (1.05 equivalents) in the

same solvent dropwise to the stirred solution at room temperature. The addition should be

performed in a well-ventilated fume hood.

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room

temperature. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated

aqueous solution of sodium thiosulfate to consume any unreacted bromine. The organic
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layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent

is removed under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) to yield 5-bromo-2,4-dimethylbenzoic acid.

Step 2: Synthesis of Methyl 5-bromo-2,4-dimethylbenzoate

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve the 5-bromo-2,4-dimethylbenzoic acid (1 equivalent) obtained from the

previous step in an excess of methanol (which acts as both solvent and reagent).

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to

the solution.

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction

progress can be monitored by TLC.

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the excess methanol under reduced pressure. Dissolve the residue in a suitable organic

solvent (e.g., diethyl ether or ethyl acetate) and wash it sequentially with water, a saturated

aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to obtain the crude Methyl 5-bromo-2,4-dimethylbenzoate.

Further purification can be achieved by column chromatography on silica gel if necessary.

Predicted Spectroscopic Data
Due to the limited availability of published spectroscopic data for Methyl 5-bromo-2,4-
dimethylbenzoate, the following are predicted ¹H and ¹³C NMR chemical shifts based on the

analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 s 1H Ar-H (proton at C6)

~ 7.2 s 1H Ar-H (proton at C3)

~ 3.9 s 3H -COOCH₃

~ 2.4 s 3H Ar-CH₃ (at C2)

~ 2.3 s 3H Ar-CH₃ (at C4)

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment

~ 168 C=O (ester)

~ 140-142 Ar-C (C2 or C4)

~ 138-140 Ar-C (C4 or C2)

~ 135 Ar-C (C1)

~ 132 Ar-CH (C6)

~ 128 Ar-CH (C3)

~ 120 Ar-C-Br (C5)

~ 52 -COOCH₃

~ 21 Ar-CH₃ (at C2 or C4)

~ 19 Ar-CH₃ (at C4 or C2)

Applications in Research and Drug Development
As a functionalized building block, Methyl 5-bromo-2,4-dimethylbenzoate holds potential in

various areas of chemical research and development:
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Pharmaceutical Synthesis: The bromine atom can be readily displaced or used in cross-

coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce complex substituents,

forming the core of potential new drug candidates.

Agrochemicals: Similar to pharmaceutical applications, it can be a precursor for novel

pesticides and herbicides.

Materials Science: The aromatic core can be incorporated into polymers or other materials to

modify their physical and chemical properties.

Conclusion
Methyl 5-bromo-2,4-dimethylbenzoate is a valuable chemical intermediate with significant

potential for the synthesis of a wide range of organic molecules. This guide has provided a

detailed overview of its chemical structure, properties, a plausible synthetic route with

experimental protocols, and predicted spectroscopic data. While specific experimental data for

this compound is limited, the information presented here, based on established chemical

principles, offers a solid foundation for researchers and scientists to utilize this compound in

their synthetic endeavors. As with any chemical synthesis, all procedures should be carried out

with appropriate safety measures in a controlled laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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